molecular formula C12H14N2O5 B12810468 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine CAS No. 115913-85-4

1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine

Cat. No.: B12810468
CAS No.: 115913-85-4
M. Wt: 266.25 g/mol
InChI Key: ZMEWUTQYJCMMHP-SDNRWEOFSA-N
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Description

1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but features an ethynyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the following steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as thymidine, are protected using suitable protecting groups like trityl or silyl groups.

    Introduction of the Ethynyl Group: The protected nucleoside is then subjected to a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under anhydrous conditions to introduce the ethynyl group at the 3’ position.

    Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted nucleosides.

Scientific Research Applications

1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in metabolic labeling studies to track DNA synthesis and cell proliferation.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The ethynyl group at the 3’ position interferes with the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This property makes it a potent inhibitor of rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

  • 1-(3-Deoxy-3-fluoro-beta-D-arabinofuranosyl)thymine
  • 1-(3-Deoxy-3-bromo-beta-D-arabinofuranosyl)thymine
  • 1-(3-Deoxy-3-hydroxy-beta-D-arabinofuranosyl)thymine

Uniqueness: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to inhibit DNA synthesis and makes it a valuable tool in various research and therapeutic applications.

Properties

CAS No.

115913-85-4

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-4-ethynyl-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O5/c1-3-7-8(5-15)19-11(9(7)16)14-4-6(2)10(17)13-12(14)18/h1,4,7-9,11,15-16H,5H2,2H3,(H,13,17,18)/t7-,8-,9+,11-/m1/s1

InChI Key

ZMEWUTQYJCMMHP-SDNRWEOFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#C)O

Origin of Product

United States

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